Home > Products > Screening Compounds P49484 > decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1)
decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) -

decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1)

Catalog Number: EVT-15223354
CAS Number:
Molecular Formula: C72H101N17O26
Molecular Weight: 1620.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A cyclic lipopeptide antibiotic that inhibits GRAM-POSITIVE BACTERIA.
Overview

Decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) is a synthetic peptide compound composed of a specific sequence of amino acids. This compound is significant in scientific research, particularly in biochemistry and pharmacology, due to its structural complexity and potential biological activities. Peptides like this one are crucial for various biological functions and can serve as models for studying protein interactions and cellular processes.

Source

The compound is synthesized through advanced chemical methods, primarily solid-phase peptide synthesis. This method allows for the efficient construction of peptide chains by sequentially adding protected amino acids to a solid support.

Classification

Decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) falls under the category of synthetic peptides. These compounds are often used in research to explore their interactions with biological systems, including receptor binding and enzyme activity modulation.

Synthesis Analysis

Methods

The synthesis of decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Coupling: Protected amino acids are coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (Diisopropylcarbodiimide).
  2. Deprotection: Temporary protecting groups (e.g., Fmoc - Fluorenylmethyloxycarbonyl) are removed to expose the amine group for subsequent coupling.
  3. Cleavage: Once the peptide chain is complete, it is cleaved from the resin support and purified using techniques like high-performance liquid chromatography (HPLC).

Technical Details

The choice of protecting groups and coupling reagents is critical for achieving high purity and yield in peptide synthesis. The efficiency of each step can significantly affect the final product's quality.

Molecular Structure Analysis

Structure

The molecular structure of decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) consists of a complex arrangement of amino acids, including both D- and L-amino acids. The presence of non-standard amino acids and modifications contributes to its unique properties.

Data

The compound's molecular formula includes a variety of functional groups that may influence its solubility, stability, and biological activity. Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) can undergo several chemical reactions:

  • Oxidation: Certain amino acid residues may be oxidized under specific conditions, leading to modifications such as sulfoxides.
  • Reduction: Disulfide bonds can be reduced using agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
  • Substitution: Amino acid residues can be chemically modified or substituted to alter the compound's properties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction. Conditions such as pH and temperature must be carefully controlled to achieve desired outcomes.

Mechanism of Action

The mechanism of action for decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) involves its interaction with specific molecular targets within biological systems:

  • Receptors: The compound may bind to cell surface receptors, modulating various signaling pathways.
  • Enzymes: It could act as an inhibitor or activator for enzymes involved in metabolic processes.
  • Pathways: The compound may influence cellular pathways related to growth, differentiation, or apoptosis.
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) include aspects such as solubility, melting point, and stability under various conditions. These properties are essential for determining its usability in laboratory settings.

Chemical Properties

Chemical properties include reactivity with other compounds, stability under different pH levels, and potential interactions with biological molecules. Understanding these properties helps predict how the compound will behave in experimental conditions.

Applications

Decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) has several applications in scientific research:

  • Chemistry: It serves as a model compound for studying peptide synthesis techniques.
  • Biology: The compound is investigated for its role in signaling pathways and protein interactions.
  • Medicine: Potential therapeutic applications include targeting specific receptors or enzymes associated with diseases.
  • Industry: It is utilized in developing peptide-based materials and sensors for various applications.

This comprehensive analysis highlights the significance of decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) in scientific research across multiple disciplines.

Properties

Product Name

decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1)

IUPAC Name

(3S)-3-[[(2R)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24R,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid

Molecular Formula

C72H101N17O26

Molecular Weight

1620.7 g/mol

InChI

InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35-,36-,37-,43-,44+,45-,46+,47+,48+,49+,50-,60+,61+/m1/s1

InChI Key

DOAKLVKFURWEDJ-FAZHXZQASA-N

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)[C@H](C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.